molecular formula C17H18ClN3O3. HCl B601382 Ciprofloxacin Impurity D HCl CAS No. 526204-10-4

Ciprofloxacin Impurity D HCl

Cat. No. B601382
M. Wt: 347.80 36.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ciprofloxacin Impurity D HCl, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of Ciprofloxacin . Ciprofloxacin is a synthetic carboxyfluoroquinoline with a pKa of 6.1 . It is an odorless, white crystalline powder that is soluble in water and ethanol .


Molecular Structure Analysis

The molecular formula of Ciprofloxacin Impurity D HCl is C17H18ClN3O3 . The structure includes a 1,4-dihydroquinoline-3-carboxylic acid core, with a piperazin-1-yl group at the 6-position and a cyclopropyl group at the 1-position .


Physical And Chemical Properties Analysis

Ciprofloxacin Impurity D HCl is a white crystalline powder . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Analytical and Validation Studies

  • HPLC Method Development : Aksoy, Küçükgüzel, and Rollas (2007) developed a stability-indicating HPLC method for determining ciprofloxacin HCl and its impurities in pharmaceutical forms. This method is precise, sensitive, and does not interfere with degradation products, making it valuable for quality control in pharmaceutical industries (Aksoy, Küçükgüzel, & Rollas, 2007).

  • Chromatographic Methods for Quantification : Tantawy, Wahba, Saad, and Ramadan (2021) established chromatographic methods for quantifying ciprofloxacin HCl, fluocinolone acetonide, and ciprofloxacin impurity A in otic solutions. This is crucial for ensuring the correct dosage and efficacy of the drug in medical applications (Tantawy et al., 2021).

  • NMR Analysis for Purity Control : Trefi, Gilard, Malet‐Martino, and Martino (2007) used 19F and 1H NMR to control the purity of ciprofloxacin tablets, identifying various impurities and their profiles. Such detailed analysis is crucial for ensuring the safety and effectiveness of the drug in clinical use (Trefi et al., 2007).

Pharmaceutical Applications

  • Novel Intravenous Solution Method : Louati, Mlouka, and Safta (2019) developed a new method for separating ciprofloxacin degradation products and 5-hydroxymethyl-furfural, an impurity in D-glucose, in intravenous solutions. This contributes to better pharmaceutical formulations and safer intravenous medications (Louati, Mlouka, & Safta, 2019).

  • Polymer-Encapsulated Ciprofloxacin Nanoparticles : Jeong et al. (2008) studied ciprofloxacin-encapsulated poly(dl-lactide-co-glycolide) nanoparticles for their antibacterial potential. This approach offers a new delivery system for ciprofloxacin, enhancing its effectiveness against bacterial infections (Jeong et al., 2008).

  • Enhanced Photocatalytic Degradation Studies : Chen et al. (2018) examined the degradation of ciprofloxacin over Bi2O3/(BiO)2CO3 heterojunctions, showing improved decay efficiency. This research can be applied to environmental cleaning processes and water treatment to remove antibiotic residues (Chen et al., 2018).

Environmental Applications

  • Fenton Oxidation for Wastewater Treatment : Giri and Golder (2014) investigated the Fenton oxidation process for treating ciprofloxacin-contaminated wastewater. Understanding these mechanisms is essential for environmental pollution control and safe water management (Giri & Golder, 2014).

  • Basidiomycetes for Drug Degradation : Wetzstein et al. (1999) studied the degradation of ciprofloxacin by basidiomycetes, finding potential for environmental bioremediation of contaminated sites (Wetzstein et al., 1999).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ciprofloxacin Impurity D HCl . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .

properties

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXERMCKAUYNRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin Impurity D HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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